

# "4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine" chemical properties

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## Compound of Interest

Compound Name:	4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
Cat. No.:	B066441

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An In-depth Technical Guide to **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**, a halogenated pyrimidine derivative of significant interest in synthetic and medicinal chemistry. The document delineates its core chemical and physical properties, outlines a detailed methodology for its synthesis, explores its characteristic reactivity, and discusses its applications as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. Safety protocols and handling procedures are also detailed to ensure its safe utilization in a research and development setting. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking an authoritative resource on this compound.

## Nomenclature and Chemical Structure

- Systematic IUPAC Name: **4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**
- Other Names: 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)-1,3-diazine[1]
- CAS Number: 175277-32-4[1]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClF<sub>3</sub>N<sub>2</sub>[1][2]

- Molecular Weight: 210.58 g/mol [\[1\]](#)

The structure features a pyrimidine ring substituted with a chloro group at position 4, two methyl groups at positions 5 and 6, and a trifluoromethyl group at position 2. The trifluoromethyl group is a strong electron-withdrawing moiety, which significantly influences the electronic properties and reactivity of the pyrimidine ring.

Caption: Molecular Structure of **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**.

## Physicochemical Properties

The properties of this compound make it suitable for various organic synthesis applications, particularly as an intermediate. Its predicted low pKa suggests it is a very weak base.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF <sub>3</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	210.58 g/mol	<a href="#">[1]</a>
Boiling Point	69 °C	<a href="#">[1]</a>
Density (Predicted)	1.368 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	-2.17 ± 0.39	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>

## Synthesis Methodology

The synthesis of 4-chloro-substituted pyrimidines typically involves the cyclocondensation of a suitable precursor to form the corresponding pyrimidin-4-ol (or its tautomer, pyrimidone), followed by a chlorination step. A plausible and widely adopted method uses phosphorus oxychloride (POCl<sub>3</sub>) for this conversion.

## Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

## Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for pyrimidine synthesis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

### Step 1: Cyclocondensation to form 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4-ol

- To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 equivalent).
- Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
- Add 2,2,2-trifluoroacetamide (1.05 equivalents) to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Causality: The basic conditions facilitate the condensation between the diketone and the amidine to form the heterocyclic pyrimidinone ring. Refluxing provides the necessary activation energy.
- After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
- Remove the solvent under reduced pressure. The resulting residue containing the pyrimidinol intermediate is used in the next step without extensive purification.

### Step 2: Chlorination

- Carefully add phosphorus oxychloride ( $\text{POCl}_3$ , 3-5 equivalents) to the crude pyrimidinol residue from Step 1 at  $0^\circ\text{C}$  (ice bath).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
  - Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with  $\text{POCl}_3$ , which is a more potent chlorinating agent.

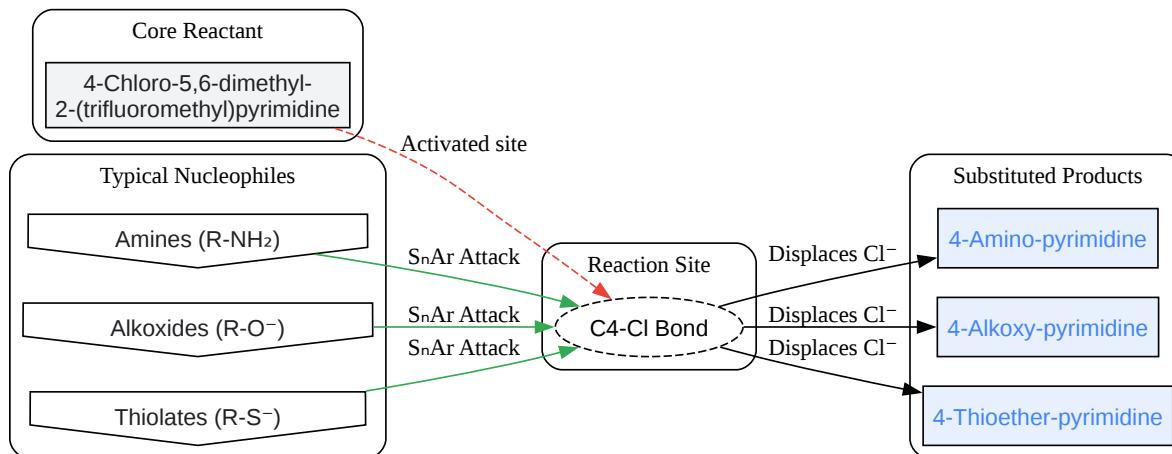
- Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.
  - Trustworthiness: This quenching step hydrolyzes the excess  $\text{POCl}_3$ . The product, being organic, will typically precipitate or remain in the organic phase upon subsequent extraction.
- Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude material using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine**.

## Chemical Reactivity and Derivatization

The reactivity of the title compound is dominated by two key features: the electrophilic nature of the pyrimidine ring and the lability of the C4-chloro substituent.

- Nucleophilic Aromatic Substitution ( $\text{S}_{\text{n}}\text{Ar}$ ): The chlorine atom at the 4-position is an excellent leaving group. The electron-withdrawing trifluoromethyl group at C2 and the ring nitrogen atoms activate the C4 position for  $\text{S}_{\text{n}}\text{Ar}$  reactions.<sup>[6]</sup> This allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols) to build more complex molecular scaffolds.<sup>[6][7]</sup>

## Reactivity Pathway



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Caption: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C4 position.

## Protocol: Nucleophilic Substitution with an Amine

- Dissolve **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine** (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF in a sealed reaction vessel.
- Add the desired primary or secondary amine (1.2 equivalents).
- Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
  - Causality: The base is required to scavenge the hydrochloric acid (HCl) formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
- Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography or recrystallization to yield the corresponding 4-amino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine derivative.
  - Trustworthiness: This purification step is critical for removing unreacted starting materials and by-products, ensuring the integrity of the final compound for subsequent use or analysis.

## Applications and Research Interest

Derivatives of pyrimidine are foundational components in numerous biologically active compounds. The unique combination of substituents on **4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine** makes it a valuable building block:

- Pharmaceuticals: The pyrimidine core is a key pharmacophore in many approved drugs, including kinase inhibitors used in oncology. The trifluoromethyl group can enhance metabolic stability and cell permeability of a drug candidate.[8][9] Therefore, this compound serves as an important intermediate for synthesizing libraries of potential therapeutic agents. [10]
- Agrochemicals: Trifluoromethyl-substituted heterocyclic compounds are prevalent in modern pesticides and herbicides.[8] The reactivity of the C4-chloro group allows for the synthesis of diverse derivatives for screening as potential crop protection agents.

## Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

- Hazard Identification: Classified as an irritant (Hazard Code: Xi).[1] It is irritating to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).[1]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tight-sealing safety goggles and/or a face shield.[[11](#)]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[[12](#)]
- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA approved respirator.[[11](#)]
- Handling and Storage:
  - Wash hands thoroughly after handling.[[12](#)]
  - Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C.[[1](#)]
  - Keep away from strong oxidizing agents.
- First-Aid Measures:
  - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
  - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
  - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
  - Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[[11](#)]

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